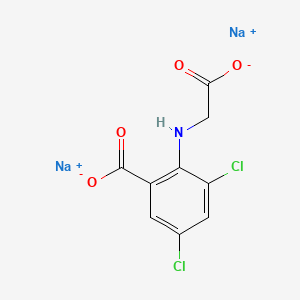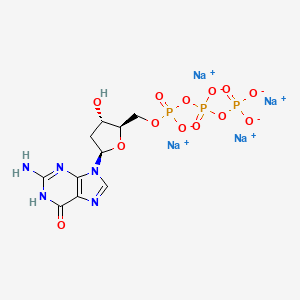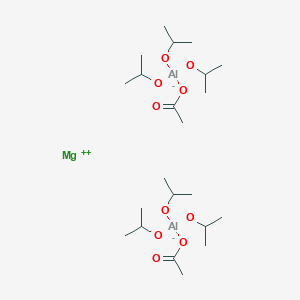
Magnesium bis((acetato-O)tris(propan-2-olato)aluminate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] is a heterocyclic organic compound with the molecular formula C22H48Al2MgO10 and a molecular weight of 550.878597 g/mol . This compound is known for its unique structure, which includes magnesium and aluminum atoms coordinated with acetate and propan-2-ol groups. It is used primarily in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] typically involves the reaction of magnesium acetate with aluminum isopropoxide in a controlled environment. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction conditions include maintaining a temperature range of 60-80°C and using anhydrous solvents to ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to control the reaction conditions precisely. The final product is purified through recrystallization or distillation to achieve the desired purity levels required for research applications.
Chemical Reactions Analysis
Types of Reactions
Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of aluminum and magnesium.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The acetate and propan-2-ol groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminum and magnesium, while reduction can produce lower oxidation states or elemental forms of these metals .
Scientific Research Applications
Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] involves its ability to coordinate with various ligands and substrates. The aluminum and magnesium atoms act as Lewis acids, facilitating the formation of complexes with other molecules. This coordination ability is crucial for its catalytic activity in organic synthesis and polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
- Magnesium bis[(acetato-o)tris(ethanolato)aluminate]
- Magnesium bis[(acetato-o)tris(butan-2-olato)aluminate]
- Magnesium bis[(acetato-o)tris(methanolato)aluminate]
Uniqueness
Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] is unique due to its specific coordination environment and the presence of propan-2-ol groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
34463-98-4 |
|---|---|
Molecular Formula |
C22H48Al2MgO10 |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
magnesium;acetyloxy-tri(propan-2-yloxy)alumanuide |
InChI |
InChI=1S/6C3H7O.2C2H4O2.2Al.Mg/c6*1-3(2)4;2*1-2(3)4;;;/h6*3H,1-2H3;2*1H3,(H,3,4);;;/q6*-1;;;2*+3;+2/p-2 |
InChI Key |
HAVBWSYIHBIIJD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)O[Al-](OC(C)C)(OC(C)C)OC(=O)C.CC(C)O[Al-](OC(C)C)(OC(C)C)OC(=O)C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


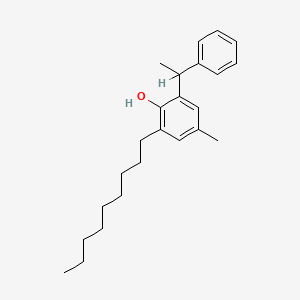
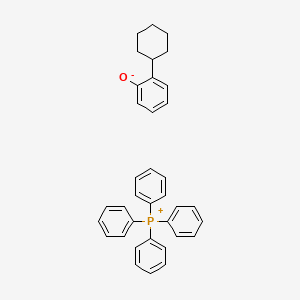
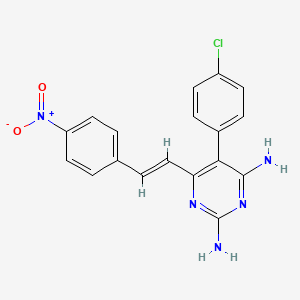
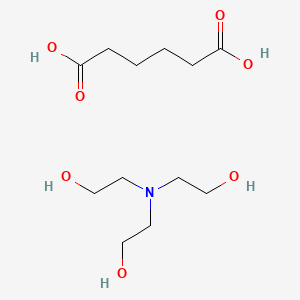
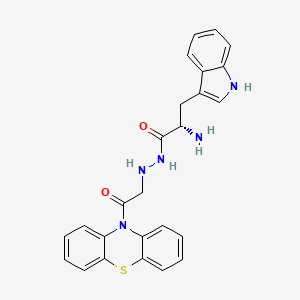
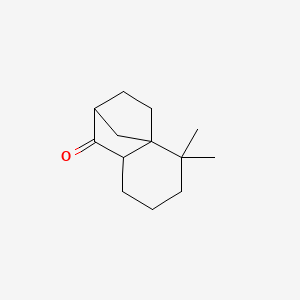
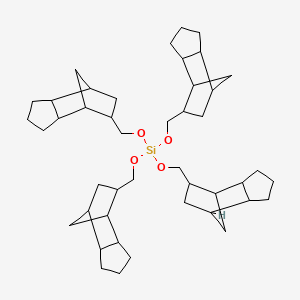
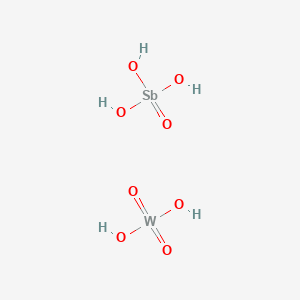
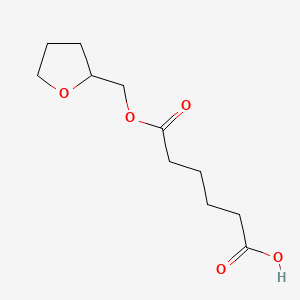
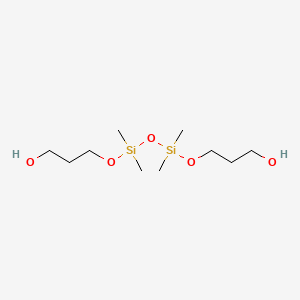
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
